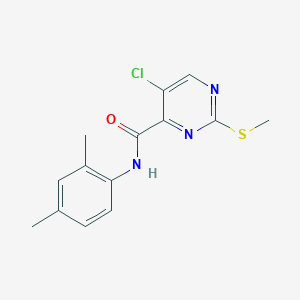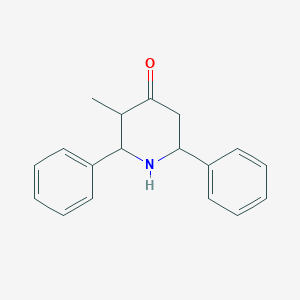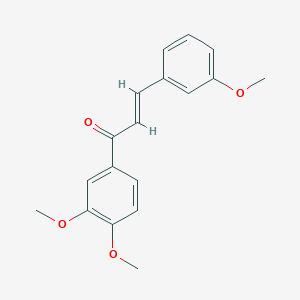
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide, also known as CR8, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It works by targeting cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in regulating cell division.
作用機序
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide works by targeting CDKs, which are enzymes that play a crucial role in regulating cell division. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound specifically targets CDK2 and CDK9, which are involved in the regulation of transcription and RNA processing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb), which is a key regulator of the cell cycle. In addition, this compound has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, which can promote cell survival in cancer cells. Finally, this compound has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bak, which can promote cell death in cancer cells.
実験室実験の利点と制限
One advantage of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to be effective against a wide range of cancer cell lines. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for the study of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide. One area of research is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy. Finally, the development of this compound as a therapeutic agent for the treatment of other diseases, such as viral infections and inflammatory diseases, is also an area of interest.
合成法
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylphenol with 2-bromoacetophenone to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with cyanamide to form N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide, which is subsequently converted to this compound by reaction with propanoyl chloride.
科学的研究の応用
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-9-16(10-13(12)2)22-14(3)18(21)20-17-7-5-4-6-15(17)11-19/h4-10,14H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMKNWDZZOTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5426148.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]quinoline-3-carboxamide](/img/structure/B5426151.png)
![N-(3-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5426155.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)

![N-ethyl-3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5426172.png)
![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol](/img/structure/B5426181.png)
![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)

![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)

![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)